molecular formula C10H21NO B13163165 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol

Cat. No.: B13163165
M. Wt: 171.28 g/mol
InChI Key: DRTVGTQSBSSNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol is a chemical compound with a unique structure that combines an amino group, a hydroxyl group, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with 1-aminopropan-2-ol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a cyclohexane ring with a methyl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3

InChI Key

DRTVGTQSBSSNLH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(C)CN)O

Origin of Product

United States

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